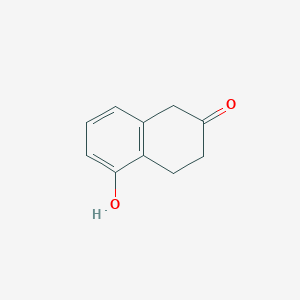

5-Hydroxy-2-tetralone

Descripción general

Descripción

5-Hydroxy-2-tetralone is a chemical compound that is part of the tetralone family, which are bicyclic aromatic ketones. These compounds are of interest due to their potential biological activities and their use as intermediates in the synthesis of various pharmacologically active molecules. The tetralone scaffold is particularly significant in the field of medicinal chemistry, as it is a core structure in many natural products and therapeutic agents .

Synthesis Analysis

The synthesis of tetralone derivatives has been explored through various methods. One approach involves the methylation of dihydroxynaphthalene, followed by a Birch reduction to yield methoxy-tetralone, which can be further modified to produce specific tetralone derivatives . Another method includes the use of a Grignard reaction with succinic anhydride, selective reduction, and Friedel-Crafts cyclization to generate the tetralone structure . Additionally, a titanium tetrachloride-promoted cyclization of 4-aryl-2-hydroxybutanal diethyl acetal has been reported to efficiently produce 2-tetralone . These synthetic routes highlight the versatility and adaptability of tetralone synthesis for generating a wide range of compounds.

Molecular Structure Analysis

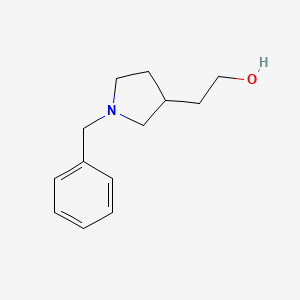

The molecular structure of 5-hydroxy-2-tetralone and its derivatives is characterized by the presence of a hydroxy group and various substituents on the tetralin ring system. The stereochemistry of these molecules is crucial for their biological activity, as seen in the case of cis-8-hydroxy-1-methyl-2-(di-n-propylamino)tetralin, where the (+)-enantiomer exhibits potent 5-HT receptor agonist activity . The molecular structure also influences the reactivity and interaction of these compounds with biological targets.

Chemical Reactions Analysis

Tetralone derivatives undergo a variety of chemical reactions. For instance, the reaction of 5-hydroxy-1-tetralone with glucose in sulfuric acid leads to the formation of a fluorescent compound, benzonaphthenedione, indicating the reactivity of the tetralone moiety under acidic conditions . The transformation of amino-tetralol into tetralone under catalytic acidic conditions also demonstrates the susceptibility of these compounds to rearrangement reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-hydroxy-2-tetralone derivatives are influenced by their molecular structure. These properties are essential for understanding their pharmacokinetics and pharmacodynamics. For example, the brain concentrations of 8-hydroxy-2-(di-n-propylamino)tetralin, a serotonin agonist, can be determined using liquid chromatography with electrochemical detection, which is sensitive to low concentrations and provides insights into the compound's distribution and metabolism in the brain . The physical properties, such as solubility and stability, are also critical for the compound's application in drug development and synthesis.

Aplicaciones Científicas De Investigación

Synthesis and Chemistry

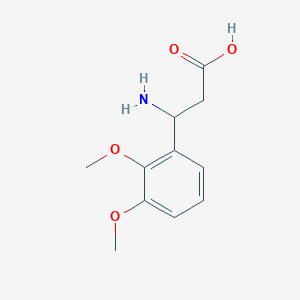

- Derivatives of 5-Hydroxy-2-tetralone : Derivatives of 5-hydroxy-2-tetralone, such as 5-hydroxy-6-methyl-2-aminotetralin, have been designed as semirigid congeners of m-tyramine. These compounds exhibit qualitative and quantitative differences in dopamine-like effects in animal test models compared to isomeric and dihydroxy aminotetralins. Some derivatives showed potency in dopamine receptor assays (Cannon, Koble, Long & Verimer, 1980).

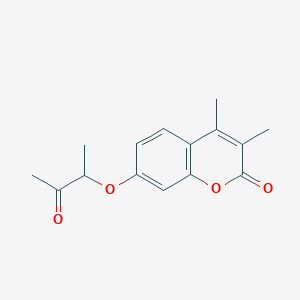

- Synthesis of Methoxy and Hydroxy Tetralones : The synthesis of hydroxy-methoxy-1-tetralone and its regioisomers demonstrates an efficient route for preparing highly oxygenated tetralone analogs. These analogs are important for constructing biologically relevant molecules (Ghatak, Dorsey, Garner & Pinney, 2003).

Biological Applications

- Antileishmanial Activity : A study on the stem bark of Ampelocera edentula, used for treating cutaneous leishmaniasis, led to the isolation of an active compound structurally identified as 4-hydroxy-1-tetralone. This compound demonstrated effectiveness against Leishmania infections in mice (Fournet, Barrios, Muñoz, Hocquemiller, Roblot & Cavé, 1994).

- Glycosphingolipid Analysis : A fluorometric detection system for glycosphingolipids, using 5-hydroxy-1-tetralone, allows for the microdetection of these lipids in biological samples. This method facilitates the determination of glycosphingolipids in small sample quantities (Watanabe & Mizuta, 1995).

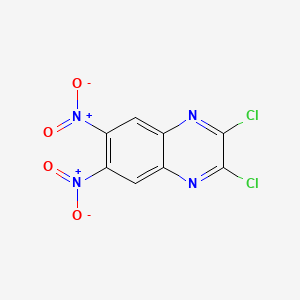

- Antitubercular Activity : Compounds isolated from Engelhardia roxburghiana, including engelhardione and (-)-5-hydroxy-4-methoxy-1-tetralone, showed notable antitubercular activities against Mycobacterium tuberculosis strains. This highlights the potential of tetralone derivatives in treating tuberculosis (Lin, Peng, Tsai, Chen, Cheng & Chen, 2005).

Direcciones Futuras

Hydroxyquinones, which include 5-Hydroxy-2-tetralone, are a very interesting class of quinoid compounds. A great number of hydroxyquinones are found in nature and the majority of them exhibit unique biological activity . Therefore, the future directions of 5-Hydroxy-2-tetralone could involve further exploration of its potential biological activities and applications in various fields.

Propiedades

IUPAC Name |

5-hydroxy-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-3,12H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOWVZSMEMISBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408361 | |

| Record name | 5-Hydroxy-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-2-tetralone | |

CAS RN |

35697-10-0 | |

| Record name | 5-Hydroxy-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

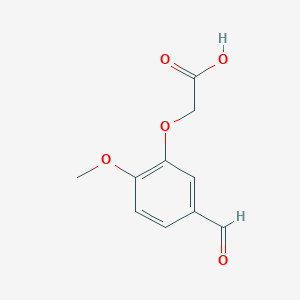

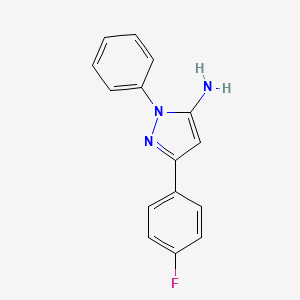

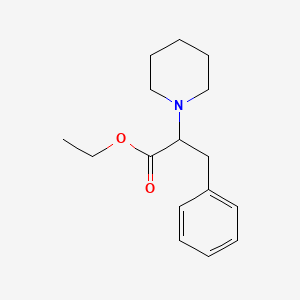

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1335800.png)

![1,10b-Dihydropyrazolo[1,5-c]quinazoline-5-thiol](/img/structure/B1335802.png)

![N-[1-(4-nitrophenyl)ethyl]acetamide](/img/structure/B1335806.png)